molecular formula C27H44O3 B13418835 3-epi-24R 25-Dihydroxy Vitamin D3

3-epi-24R 25-Dihydroxy Vitamin D3

Cat. No.: B13418835
M. Wt: 416.6 g/mol
InChI Key: FCKJYANJHNLEEP-GSYJDPDKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-epi-24R 25-Dihydroxy Vitamin D3 is a metabolite of Vitamin D3, which plays a crucial role in calcium and phosphorus homeostasis in the body. This compound is an epimer of 24R,25-dihydroxyvitamin D3, differing in the configuration at the C3 position. It is involved in various biological processes, including bone integrity and fracture healing .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-epi-24R 25-Dihydroxy Vitamin D3 involves multiple steps, typically starting from Vitamin D3. The process includes hydroxylation at specific positions to introduce the necessary functional groups. The reactions are often carried out under an argon atmosphere to prevent oxidation, and the products are purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced techniques such as triple quadrupole tandem mass spectrometry for precise measurement and quality control .

Chemical Reactions Analysis

Types of Reactions: 3-epi-24R 25-Dihydroxy Vitamin D3 undergoes various chemical reactions, including hydroxylation, oxidation, and reduction. These reactions are crucial for its conversion into active metabolites.

Common Reagents and Conditions: The common reagents used in these reactions include cytochrome P450 enzymes for hydroxylation and magnesium sulfate for drying extracts. The reactions are typically carried out under controlled conditions to ensure the stability of the compound .

Major Products Formed: The major products formed from these reactions include other hydroxylated metabolites of Vitamin D3, which play significant roles in calcium and phosphorus metabolism .

Mechanism of Action

The mechanism of action of 3-epi-24R 25-Dihydroxy Vitamin D3 involves its binding to the Vitamin D receptor (VDR), a ligand-dependent transcription regulator. This binding leads to the activation of various genes involved in calcium and phosphorus homeostasis. The compound exhibits tissue-specific actions and has a lower calcemic effect compared to other Vitamin D metabolites .

Comparison with Similar Compounds

Comparison: 3-epi-24R 25-Dihydroxy Vitamin D3 is unique due to its specific configuration at the C3 position, which affects its biological activity and stability. Unlike 1α,25-dihydroxyvitamin D3, which has a high calcemic effect, this compound exhibits a lower calcemic effect, making it a potential candidate for therapeutic applications with reduced risk of hypercalcemia .

Properties

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

IUPAC Name

(3R)-6-[(1R,3aS,4E)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol

InChI

InChI=1S/C27H44O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-25,28-30H,1,6-9,12-17H2,2-5H3/b20-10+,21-11-/t19?,22-,23+,24-,25+,27?/m0/s1

InChI Key

FCKJYANJHNLEEP-GSYJDPDKSA-N

Isomeric SMILES

CC(CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@H]\2C1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.